(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-56-dihydro-[124]triazolo[34-a]isoquinolin-2-ium Tetrafluoroborate
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Overview
Description
(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-56-dihydro-[124]triazolo[34-a]isoquinolin-2-ium Tetrafluoroborate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazoloisoquinoline core, a mesityl group, and a trimethylsilyl ether moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-56-dihydro-[124]triazolo[34-a]isoquinolin-2-ium Tetrafluoroborate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include the formation of the triazoloisoquinoline core, the introduction of the mesityl group, and the attachment of the trimethylsilyl ether moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yields and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-56-dihydro-[124]triazolo[34-a]isoquinolin-2-ium Tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl ether moiety can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Tetrabutylammonium fluoride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives.
Scientific Research Applications
(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-56-dihydro-[124]triazolo[34-a]isoquinolin-2-ium Tetrafluoroborate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-56-dihydro-[124]triazolo[34-a]isoquinolin-2-ium Tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The triazoloisoquinoline core and mesityl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine
- Dimethyl (3-(tert-butyldimethylsilyl)oxy)phenyl (methoxy)methyl)phosphonate
Uniqueness
(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-56-dihydro-[124]triazolo[34-a]isoquinolin-2-ium Tetrafluoroborate is unique due to its triazoloisoquinoline core, which is not commonly found in similar compounds. This core structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other compounds may not be suitable for.
Properties
Molecular Formula |
C35H38BF4N3OSi |
---|---|
Molecular Weight |
631.6 g/mol |
IUPAC Name |
[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate |
InChI |
InChI=1S/C35H38N3OSi.BF4/c1-25-21-26(2)33(27(3)22-25)38-24-37-32(23-28-15-13-14-20-31(28)34(37)36-38)35(39-40(4,5)6,29-16-9-7-10-17-29)30-18-11-8-12-19-30;2-1(3,4)5/h7-22,24,32H,23H2,1-6H3;/q+1;-1/t32-;/m0./s1 |
InChI Key |
HJTBHQSTRIBHJC-UCRKPPETSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H](CC4=CC=CC=C4C3=N2)C(C5=CC=CC=C5)(C6=CC=CC=C6)O[Si](C)(C)C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(CC4=CC=CC=C4C3=N2)C(C5=CC=CC=C5)(C6=CC=CC=C6)O[Si](C)(C)C)C |
Origin of Product |
United States |
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